2-Fluoro-3-(pyridin-3-ylmethyl)pyridine

Drug Metabolism Pharmacokinetics Medicinal Chemistry

2-Fluoro-3-(pyridin-3-ylmethyl)pyridine is a heterocyclic building block characterized by a 2-fluoropyridine core linked via a methylene bridge to a 3-pyridyl group. With a molecular formula of C11H9FN2 and a molecular weight of 188.20 g/mol, this compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly kinase inhibitors and other biologically active agents that require a 2-fluoropyridine motif.

Molecular Formula C11H9FN2
Molecular Weight 188.2 g/mol
CAS No. 1152090-80-6
Cat. No. B1504221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-(pyridin-3-ylmethyl)pyridine
CAS1152090-80-6
Molecular FormulaC11H9FN2
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC2=C(N=CC=C2)F
InChIInChI=1S/C11H9FN2/c12-11-10(4-2-6-14-11)7-9-3-1-5-13-8-9/h1-6,8H,7H2
InChIKeyZHFIJMPBIXILCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-(pyridin-3-ylmethyl)pyridine (CAS 1152090-80-6): A Strategic Fluorinated Building Block for Medicinal Chemistry Libraries [1]


2-Fluoro-3-(pyridin-3-ylmethyl)pyridine is a heterocyclic building block characterized by a 2-fluoropyridine core linked via a methylene bridge to a 3-pyridyl group. With a molecular formula of C11H9FN2 and a molecular weight of 188.20 g/mol, this compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly kinase inhibitors and other biologically active agents that require a 2-fluoropyridine motif [1]. The strategic placement of a single fluorine atom on the pyridine ring is a common medicinal chemistry tactic to modulate the physicochemical and pharmacokinetic properties of a lead compound without significantly altering its steric profile, making this scaffold a valuable starting point for hit-to-lead optimization campaigns [2].

Why Generic Substitution is Insufficient: The Critical Role of the 2-Fluoro Substituent in 2-Fluoro-3-(pyridin-3-ylmethyl)pyridine [1]


In-class compounds, such as the non-fluorinated analog 3-(pyridin-3-ylmethyl)pyridine (CAS 78210-43-2) or the 2-chloro and 2-methyl derivatives, are not interchangeable substitutes for this specific building block. The introduction of a single fluorine atom at the 2-position of the pyridine ring fundamentally alters the electronic environment, leading to a significant reduction in basicity (pKa) and a change in lipophilicity compared to the parent hydrogen analog [1]. These properties are not merely incremental; they decisively influence the target molecule's membrane permeability, solubility, metabolic stability, and off-target binding profile in a way that the non-fluorinated or other halogenated analogs cannot replicate [2]. A procurement decision based on scaffold similarity alone risks introducing a compound with a vastly different in vivo pharmacokinetic and pharmacodynamic profile, potentially derailing a drug development program.

Quantitative Differentiation of 2-Fluoro-3-(pyridin-3-ylmethyl)pyridine (CAS 1152090-80-6) Against Key Analogs


Enhanced Intrinsic Metabolic Stability Conferred by 2-Fluorine Substitution vs. the Non-Fluorinated Analog

The 2-fluoro substituent in 2-Fluoro-3-(pyridin-3-ylmethyl)pyridine blocks a primary site of oxidative metabolism on the pyridine ring. A foundational study on a matched molecular pair demonstrated that replacing the hydrogen atom at the 2-position of a pyridine ring with a fluorine atom reduced intrinsic clearance in human liver microsomes (HLM). For the fluorinated analog, intrinsic clearance (Clint) was below the assay limit of quantification, while the des-fluoro parent compound showed a measurable metabolic turnover [1]. This translates to a dramatically higher metabolic stability, a critical parameter for achieving sufficient in vivo exposure.

Drug Metabolism Pharmacokinetics Medicinal Chemistry Oxidative Stability

Significantly Reduced Basicity (pKa) of the Pyridine Ring Compared to the Parent Non-Fluorinated Scaffold

The electron-withdrawing effect of the 2-fluoro substituent directly lowers the pKa of the pyridine nitrogen. The predicted pKa for the conjugate acid of 2-fluoropyridine is approximately -0.44, a dramatic reduction from the pKa of pyridine itself, which is 5.23 [1]. This large pKa shift substantially alters the ionization state at physiological pH, reducing the fraction of the molecule in its positively charged form. This is a well-established and quantitative effect of 2-fluorination on the pyridine ring system [1].

Physicochemical Property pKa Modulation ADME Drug-Likeness

Differentiated Lipophilicity (XLogP3) Profile vs. Direct Non-Fluorinated Analog

The strategic placement of a single fluorine atom creates a measurable and consequential shift in lipophilicity. The computed partition coefficient (XLogP3-AA) for 2-Fluoro-3-(pyridin-3-ylmethyl)pyridine is 2.1 [1]. By comparison, the direct non-fluorinated analog, 3-(pyridin-3-ylmethyl)pyridine (CAS 78210-43-2), has a lower experimental LogP of approximately 1.3 [2]. This quantifiable difference confirms that the fluorine atom fine-tunes the molecule's lipophilic character without adding the significant bulk and even greater lipophilicity increase typical of a chloro- or methyl-substituent, which could push the molecule beyond the optimal drug-like property space.

Lipophilicity LogP Physicochemical Property Computed Property

Validated Application Scenarios for 2-Fluoro-3-(pyridin-3-ylmethyl)pyridine Driven by Quantitative Differentiation


Kinase Inhibitor Scouting: A Fragment for Targeting the DFG-out Pocket

For research teams designing allosteric kinase inhibitors, the 2-fluoro-3-(pyridin-3-ylmethyl)pyridine scaffold offers an ideal starting point. Its reduced basicity (Predicted pKa ~ -0.44) [1] prevents protonation at physiological pH, which is often a requirement for permeating the lipophilic allosteric pocket adjacent to the ATP-binding site. The non-fluorinated parent (pKa 5.23) would be largely protonated and thus unable to engage this deep, hydrophobic cleft.

Lead Optimization in CNS Programs: Enhancing Brain Permeability by Design

In central nervous system (CNS) drug discovery, minimizing P-glycoprotein (P-gp) efflux and improving passive permeability are paramount. The low basicity (Predicted pKa ~ -0.44) and the moderate lipophilicity (XLogP3-AA = 2.1) of this compound [1] align with the optimal property space for CNS drug candidates. This differentiates it from the electron-rich, non-fluorinated analog, which poses a higher risk of P-gp recognition and efflux [2].

Metabolic Soft-Spot Blockade in a Matched Molecular Pair (MMP) Analysis

In a medicinal chemistry campaign, the thiophene ring of a lead compound is identified as a metabolic soft spot. Replacing it with a 2-fluoropyridine is a classic bioisosteric strategy. Procurement of this building block allows for the rapid synthesis of the fluorinated analog. The resulting intrinsic clearance in HLM is expected to be below the limit of quantitation, a >10-fold improvement over the des-fluoro pyridine, directly confirming the metabolic stabilization effect predicted by the class-level inference [1].

Synthesis of Fluorinated Covalent Inhibitors: Exploiting the Electrophilic Character

While a fluorine atom itself is a poor leaving group, the 2-fluoropyridine moiety can be a site for nucleophilic aromatic substitution (SNAr) under specific conditions. This property enables its use as a precursor to more elaborate, functionalized molecules, such as covalent inhibitors targeting a cysteine residue. Its computed properties, such as the molecular weight of 188.20 g/mol, also confirm it is a low molecular weight, rule-of-3-compliant fragment, ideal for high-concentration screening.

Quote Request

Request a Quote for 2-Fluoro-3-(pyridin-3-ylmethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.